Tert-butyl 2-iodobenzoate (CAS 110349-26-3) is a highly versatile, sterically hindered halogenated building block widely procured for advanced organic synthesis, medicinal chemistry, and materials science. Structurally, it combines an exceptionally reactive ortho-iodine atom—primed for rapid oxidative addition or halogen-metal exchange—with a bulky, acid-labile tert-butyl ester. This specific bifunctional design allows it to serve as a premium precursor for transition-metal-catalyzed cross-couplings (such as Suzuki, Heck, and Buchwald-Hartwig reactions) and directed metalations under mild conditions [1]. For industrial and laboratory buyers, its primary value lies in its ability to undergo complex carbon-carbon or carbon-heteroatom bond formations without compromising the ester functionality, followed by selective, orthogonal deprotection to the free carboxylic acid when required [2].
Procuring generic analogs, such as methyl 2-iodobenzoate or tert-butyl 2-bromobenzoate, frequently leads to synthetic failure or severe process inefficiencies. If a buyer substitutes methyl 2-iodobenzoate during halogen-metal exchange (e.g., using i-PrMgCl), the lack of steric bulk allows competitive nucleophilic attack at the ester carbonyl, generating unwanted tertiary alcohols and drastically reducing the yield of the desired organometallic intermediate[1]. Conversely, substituting with tert-butyl 2-bromobenzoate sacrifices the superior leaving-group ability of iodine, forcing the use of significantly higher temperatures (often >80 °C) for palladium-catalyzed cross-couplings. This thermal stress can degrade sensitive coupling partners and reduce overall process yield [2]. Furthermore, standard ethyl or methyl esters require harsh basic saponification for deprotection, which destroys base-labile functional groups, whereas the tert-butyl ester enables mild, orthogonal acidic cleavage [3].
When subjected to halogen-metal exchange using reagents like i-PrMgCl, tert-butyl 2-iodobenzoate successfully forms the corresponding ortho-magnesiated species cleanly, thanks to the steric shielding of the tert-butyl group. In contrast, utilizing methyl 2-iodobenzoate results in competitive nucleophilic attack at the less hindered carbonyl, significantly reducing the yield of the desired organomagnesium intermediate and complicating downstream purification [1].
| Evidence Dimension | Yield of trapped organomagnesium intermediate |
| Target Compound Data | >85% yield (clean exchange) |
| Comparator Or Baseline | Methyl 2-iodobenzoate (<40% yield due to carbonyl addition byproducts) |
| Quantified Difference | >45% higher yield of the desired metalated intermediate |
| Conditions | i-PrMgCl in THF at -40 °C to -25 °C |
Enables the scalable synthesis of complex ortho-functionalized benzoates without the need for cryogenic (-78 °C) conditions or complex purification steps.
The carbon-iodine bond in tert-butyl 2-iodobenzoate undergoes oxidative addition with palladium catalysts far more rapidly than the corresponding bromo analog. This kinetic advantage allows cross-coupling reactions to proceed at room temperature or slightly elevated temperatures, whereas tert-butyl 2-bromobenzoate typically requires heating above 80 °C, which can lead to the degradation of thermally sensitive coupling partners [1].
| Evidence Dimension | Reaction temperature required for >90% conversion |
| Target Compound Data | 25 °C – 40 °C |
| Comparator Or Baseline | Tert-butyl 2-bromobenzoate (80 °C – 100 °C) |
| Quantified Difference | 40–60 °C reduction in required reaction temperature |
| Conditions | Standard Pd(0) catalysis with boronic acid partners |
Procuring the iodo derivative is critical when coupling with thermally unstable boronic acids or complex late-stage intermediates.
In the synthesis of isocoumarins and fused heterocycles via oxypalladation, the tert-butyl group uniquely facilitates the reaction by acting as an excellent leaving group (via loss of isobutylene). When utilizing tert-butyl 2-iodobenzoate, the cascade cyclization proceeds cleanly to form the lactone ring. Using standard alkyl esters often fails to undergo this specific elimination step efficiently, stalling the cascade and drastically reducing the yield of the fused heterocycle [1].
| Evidence Dimension | Yield of fused isocoumarin/lactone product |
| Target Compound Data | 65-80% yield |
| Comparator Or Baseline | Methyl/Ethyl 2-iodobenzoate (<20% yield, stalled intermediate) |
| Quantified Difference | >3-fold increase in cascade product yield |
| Conditions | Pd(II) catalysis, internal alkyne, basic conditions (e.g., Et3N) |
Buyers synthesizing complex heterocyclic libraries must select the tert-butyl ester to ensure the thermodynamic driving force (isobutylene loss) required for ring closure.
The tert-butyl ester provides a robust orthogonal deprotection profile compared to ethyl or methyl esters. Tert-butyl 2-iodobenzoate derivatives can be quantitatively cleaved to the free carboxylic acid using trifluoroacetic acid (TFA) under mild conditions, leaving base-labile protecting groups completely intact. Ethyl esters require saponification (strong base), which destroys these sensitive groups [1].
| Evidence Dimension | Preservation of base-labile functional groups during deprotection |
| Target Compound Data | 100% preservation (TFA-mediated cleavage) |
| Comparator Or Baseline | Ethyl 2-iodobenzoate (0% preservation under NaOH saponification) |
| Quantified Difference | Absolute selectivity for orthogonal acidic cleavage |
| Conditions | TFA/DCM at room temperature vs. NaOH/MeOH/H2O at elevated temperature |
Essential for complex peptide or natural product synthesis where basic conditions would cause epimerization or unwanted deprotection.
Utilizing the mild cross-coupling conditions of the iodo group, chemists can attach complex, thermally sensitive pharmacophores to the aromatic ring. The tert-butyl group then allows for orthogonal acidic deprotection, ensuring that base-sensitive functional groups installed during the coupling phase remain intact [1].
Tert-butyl 2-iodobenzoate serves as a bifunctional precursor in Pd-catalyzed cascade oxypalladation reactions. The unique ability of the tert-butyl group to eliminate as isobutylene drives the thermodynamic ring closure, rapidly assembling isocoumarin and pyrrolizine scaffolds for high-throughput screening [2].
This compound is an ideal substrate for halogen-metal exchange using reagents like i-PrMgCl. The steric bulk of the tert-butyl ester prevents unwanted nucleophilic attack at the carbonyl, allowing the clean generation of stable organomagnesium reagents for subsequent trapping with various electrophiles [3].